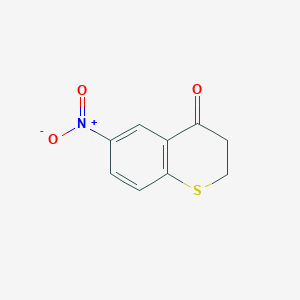

6-Nitrothiochroman-4-one

Description

Properties

IUPAC Name |

6-nitro-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8-3-4-14-9-2-1-6(10(12)13)5-7(8)9/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIWZGCRKUPJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602982 | |

| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89444-03-1 | |

| Record name | 6-Nitro-2,3-dihydro-4H-1-benzothiopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Nitrothiochroman 4 One and Its Derivatives

Established Synthetic Pathways for Thiochroman-4-ones

The construction of the thiochroman-4-one (B147511) scaffold can be achieved through several reliable synthetic routes. These methods generally involve the formation of a 3-(phenylthio)-propanoic acid intermediate followed by a ring-closing reaction, or a direct cyclization approach.

Intramolecular Friedel-Crafts Acylation Strategies from 3-(Phenylthio)-propanoic Acids

A prevalent and well-documented method for synthesizing thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of 3-(phenylthio)-propanoic acids. nih.govdigitellinc.com This two-step process begins with the nucleophilic addition of a thiophenol to a suitable three-carbon substrate, such as a β-halopropionic acid or β-propiolactone, to form the corresponding 3-(phenylthio)-propanoic acid. nih.govresearchgate.net

| Precursor | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Arylthiopropanoic acids | Fuming Sulfuric Acid | Room Temperature | Excellent | researchgate.net |

| 3-Arylthiopropanoic acids | Microwave Irradiation | - | Quantitative | researchgate.net |

| 3-(Phenylthio)-propanoic acid | Lewis Acids (e.g., AlCl₃, SnCl₄) | - | Moderate | nih.gov |

| 3-Methyl-4-(4'-chlorophenyl)thiobutyric acid | Lewis Acids (catalytic) | - | - | researchgate.net |

Direct Cyclization Approaches Involving α,β-Unsaturated Acids and Thiophenols

An alternative, more direct route to thiochroman-4-ones involves a one-pot reaction between a thiophenol and an α,β-unsaturated acid, such as acrylic acid or its derivatives. nih.gov This approach combines the initial Michael addition of the thiol to the unsaturated system with the subsequent intramolecular cyclization in a single step.

This condensation is typically facilitated by a strong acid catalyst. Methanesulfonic acid has been used for this purpose, though it has been noted that the yields can be low. nih.gov Another catalytic system involves the use of molecular iodine, which can promote the cyclocondensation of thiophenols with α,β-unsaturated aldehydes at room temperature under solvent-free conditions. acgpubs.org For example, the reaction of 4-fluorothiophenol (B130044) with acrylic acid in the presence of iodine at 50°C yields 6-fluorothiochroman-4-one. nih.gov This direct method offers the advantage of procedural simplicity over the two-step Friedel-Crafts pathway.

Targeted Synthesis of 6-Nitrothiochroman-4-one

The synthesis of the specifically substituted this compound builds upon the general principles of thiochroman-4-one formation, utilizing precursors that incorporate the required nitro group.

Optimized Protocols from 4-Nitrothiophenol (B108094) and Acrylic Acid Derivatives

A specific protocol for the synthesis of this compound starts with the reaction of 4-nitrothiophenol and acrylic acid. nih.govresearchgate.net The initial step is a Michael addition, which can be catalyzed by a 75% aqueous solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), with the reaction mixture stirred at 60°C. nih.govresearchgate.net Following the addition, the intermediate 3-(4-nitrophenylthio)propanoic acid is formed. This crude addition product is then subjected to a cyclization step to yield the final target compound. nih.gov

Catalytic Approaches in this compound Formation

The cyclization of the 3-(4-nitrophenylthio)propanoic acid intermediate to form this compound is a critical step requiring specific catalytic conditions. nih.gov One effective method involves converting the carboxylic acid to a more reactive acid chloride. This is achieved by treating the propanoic acid intermediate with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) in an anhydrous dichloromethane (B109758) solution. nih.gov

Following the formation of the acid chloride, the intramolecular Friedel-Crafts acylation is induced by a Lewis acid catalyst. A 1M solution of tin(IV) chloride (SnCl₄) in dichloromethane is added at a reduced temperature (e.g., -10°C) to promote the ring closure, affording this compound. nih.gov This sequence highlights a refined catalytic approach to overcome the potential deactivating effect of the nitro group on the aromatic ring during the electrophilic substitution reaction.

| Step | Reactants | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1 (Addition) | 4-Nitrothiophenol, Acrylic acid | Tetrabutylammonium fluoride (TBAF) | 60°C, 4h | 3-(4-Nitrophenylthio)propanoic acid | nih.gov |

| 2 (Cyclization) | 3-(4-Nitrophenylthio)propanoic acid | 1. Oxalyl chloride, DMF 2. Tin(IV) chloride (SnCl₄) | Step 1: Room Temp Step 2: -10°C to Room Temp | This compound | nih.gov |

Enantioselective and Diastereoselective Synthetic Strategies for Chiral Thiochroman (B1618051) Analogues

The development of asymmetric methods to synthesize chiral thiochroman derivatives is a significant area of research, driven by the importance of enantiomerically pure compounds in pharmacology. beilstein-journals.orgd-nb.infonih.gov Organocatalysis has emerged as a powerful tool for constructing these complex chiral molecules with high stereocontrol. beilstein-journals.orgd-nb.info

Tandem reactions, such as Michael addition followed by an aldol (B89426) or Henry (nitro-aldol) reaction, provide an efficient route to highly functionalized chiral thiochromans. beilstein-journals.orgnih.gov For example, the reaction of 2-mercaptobenzaldehydes with β-nitrostyrenes, catalyzed by cinchona alkaloids like cupreine, can produce chiral 2-aryl-3-nitrothiochroman-4-ols with good to excellent enantioselectivities and diastereoselectivities. d-nb.infonih.gov The stereochemical outcome can often be further enhanced through recrystallization. nih.gov

Similarly, bifunctional thiourea-cinchona organocatalysts have been employed in tandem Michael-aldol reactions to synthesize thiochromene derivatives with excellent yields and enantioselectivities. beilstein-journals.org Nickel-catalyzed tandem asymmetric Michael/Henry reactions of 2-mercaptobenzaldehydes with β-nitrostyrenes have also been developed, yielding specific diastereomers of 2-aryl-3-nitrothiochroman-4-ols with high selectivity. acs.org These advanced catalytic systems allow for the creation of multiple contiguous stereocenters in a single operation, providing access to a diverse range of complex and optically active thiochroman analogues. d-nb.infobeilstein-journals.org

Organocatalytic Tandem Michael–Henry Reactions for Substituted Thiochromanes

A powerful strategy for the asymmetric synthesis of highly functionalized thiochromanes is the organocatalytic tandem Michael–Henry reaction. This reaction sequence constructs the thiochromane core with multiple stereocenters in a single step from readily available starting materials.

The reaction typically involves the conjugate addition (Michael reaction) of a bifunctional molecule like a 2-mercaptobenzaldehyde (B1308449) to a nitroalkene, such as a β-nitrostyrene. This is immediately followed by an intramolecular cyclization via an aldol-type reaction of the resulting enolate with the aldehyde group (Henry reaction). nih.govmdpi.com

Researchers have successfully employed cinchona alkaloids, such as cupreine, as organocatalysts for this transformation. mdpi.combeilstein-journals.org In a notable study, the reaction between various 2-mercaptobenzaldehydes and β-nitrostyrenes was catalyzed by just 2 mol% of cupreine. mdpi.com This method proved effective for synthesizing a range of chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereoselectivity and high enantioselectivity, particularly after a single recrystallization which can enhance the diastereomeric excess (de) to up to 98% and the enantiomeric excess (ee) to over 99%. nih.govbeilstein-journals.orgnih.gov The reaction proceeds efficiently in anhydrous diethyl ether at low temperatures. nih.govbeilstein-journals.org

The general scheme for this cupreine-catalyzed reaction is as follows:

Scheme 1: Cupreine-catalyzed tandem Michael-Henry reaction for the synthesis of 2-aryl-3-nitrothiochroman-4-ols.

The effectiveness of this method is highlighted by the results obtained with various substituted starting materials, as detailed in the table below.

| Entry | R¹ in Benzaldehyde | R² in Nitrostyrene (B7858105) | Yield (%)¹ | dr (anti/syn)¹ | ee (%)¹ |

| 1 | H | H | 74 (61) | 78:22 (98:2) | 86 (>99) |

| 2 | H | 4-F | 79 (65) | 75:25 (95:5) | 85 (99) |

| 3 | H | 4-Cl | 75 (62) | 70:30 (92:8) | 83 (98) |

| 4 | H | 2-Cl | 72 (55) | 72:28 (95:5) | 80 (98) |

| 5 | 5-Cl | H | 70 (58) | 75:25 (95:5) | 84 (99) |

| 6 | 5-NO₂ | H | 65 (51) | 73:27 (94:6) | 82 (98) |

| ¹ Yields and selectivities are for the diastereomeric mixture after chromatography. Values in parentheses are after a single recrystallization. Data sourced from Zhao et al. (2008). nih.gov |

Other organocatalysts, such as chiral bis(imidazolidine)iodobenzene (I-Bidine), have also been developed for this asymmetric Michael/Henry tandem reaction, yielding optically active thiochromanes with moderate enantiomeric excesses. thieme-connect.comthieme-connect.comx-mol.com

Diversity-Oriented Asymmetric Catalysis in Thiochromane Synthesis

Diversity-Oriented Asymmetric Catalysis (DOAC) represents a sophisticated approach to generate collections of stereochemically diverse molecules from common starting materials. This strategy is particularly valuable for creating libraries of complex structures like thiochromanes for biological screening.

A key example of DOAC in thiochromane synthesis is the use of an imidazoline-aminophenol-nickel complex as the catalyst. acs.orgnih.gov Specifically, a complex derived from (S,S)-diphenylethylenediamine was used to catalyze the tandem asymmetric Michael/Henry reaction of 2-mercaptobenzaldehydes with β-nitrostyrenes. acs.orgnih.gov This catalytic system demonstrates remarkable control over the stereochemical outcome, leading to the formation of (2S,3R,4R)-2-aryl-3-nitrothiochroman-4-ols with excellent diastereoselectivity (up to 99% ds) and enantioselectivity (up to 95% ee). nih.govresearchgate.net

The significance of this DOAC approach lies in its ability to selectively access one specific stereoisomer out of multiple possibilities, which can then be further modified. For instance, the nitro group of the resulting chiral thiochromanes can be reduced to an amino group, yielding a new series of (2S,3R,4R)-3-amino-2-arylthiochroman-4-ols while retaining the stereochemical integrity of the molecule. acs.orgnih.gov This provides a streamlined route to structurally and stereochemically diverse thiochromane derivatives.

| Catalyst System | Reactants | Product Stereochemistry | Diastereoselectivity (ds) | Enantioselectivity (ee) |

| Imidazoline-aminophenol-Ni(II) | 2-Mercaptobenzaldehyde, β-Nitrostyrene | (2S,3R,4R) | up to 99% | up to 95% |

| Data sourced from Arai and Yamamoto (2014). nih.govresearchgate.net |

Ring-Enlargement and Rearrangement Strategies Leading to Related Nitro-Thiochroman Structures

Beyond the direct synthesis of the six-membered thiochroman ring, various strategies involving ring enlargement and rearrangement have been explored to access related, larger heterocyclic systems. These reactions transform the thiochroman-4-one core into novel structures, such as seven-membered thiazepines.

One such method is photochemical rearrangement. The photolysis of 2-azido-4-thiochromanone 1,1-dioxide in solvents like benzene (B151609) or dichloromethane has been shown to induce a ring-expansion. cdnsciencepub.com The reaction proceeds via a putative triplet nitrene intermediate, which undergoes rearrangement through the migration of the aryl-sulfonyl group, ultimately yielding a 2H-benzo[f]-1,2-thiazepin-5-one 1,1-dioxide in very good yield. cdnsciencepub.com While this example starts from an azido (B1232118) derivative, it demonstrates a valid pathway for expanding the thiochroman-4-one skeleton to a seven-membered ring.

Another approach involves the rearrangement of thiochroman-4-one derivatives under different conditions. For example, a facial synthesis of neutral 1,2,4-triazolo[3,2-d] nih.govthieme-connect.combenzothiazepines has been achieved via the cycloaddition of thiochroman-4-one ethoxycarbonylhydrazone. researchgate.net This process involves the generation of allene-like cations, which react with nitriles, leading to a subsequent ring expansion and annulation to form the fused thiazepine structure. researchgate.net

Gold-catalyzed transformations of alkynyl aryl sulfoxides tethered to a position that can form a thiochroman ring have also been shown to lead to ring-expanded products. nih.gov Depending on the substitution pattern, these reactions can proceed through a nih.govnih.gov-sigmatropic rearrangement to yield seven-membered thiepinone derivatives alongside thiochroman structures. nih.gov These methods highlight the versatility of the thiochroman framework as a precursor to more complex, medium-sized heterocyclic systems.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of 6 Nitrothiochroman 4 One

Reactivity of the Nitro Group and the Thiochroman-4-one (B147511) Core

The 6-nitrothiochroman-4-one molecule possesses two primary centers of reactivity: the electron-deficient aromatic ring and the thiochroman-4-one heterocyclic system.

The nitro group at the C-6 position is a powerful electron-withdrawing group, exerting its influence through both resonance and inductive effects. researchgate.net This property significantly deactivates the benzene (B151609) ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. nih.govlibretexts.orgnih.govnih.gov The nitro group itself can undergo reduction to various other nitrogen-containing functionalities, such as amino, hydroxylamino, or azo groups, using a range of reducing agents. wikipedia.org

The thiochroman-4-one core contains several reactive sites. The thioether sulfur is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone (S,S-dioxide). researchgate.netnih.govnih.gov The carbonyl group at C-4 can react with nucleophiles, and the adjacent methylene (B1212753) group at C-3 possesses acidic protons, enabling enolate formation and subsequent condensation or alkylation reactions. The heterocyclic ring's stability and reactivity are central to its utility as a scaffold for biologically active compounds. nih.govresearchgate.netnih.gov

Electrophilic and Nucleophilic Substitution Reactions

The substitution patterns of this compound are dictated by the strong directing effects of the nitro group.

Electrophilic Aromatic Substitution (EAS): The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring. makingmolecules.comtotal-synthesis.comwikipedia.org Any electrophilic substitution, if forced to occur, would be directed to the meta position relative to the nitro group (i.e., C-5 or C-7). wikipedia.org Common EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are generally difficult to perform on such a deactivated ring. total-synthesis.comwikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Conversely, the 6-nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgwikipedia.orgyoutube.com This reaction proceeds if a suitable leaving group, such as a halide, is present on the ring at a position ortho or para to the nitro group. The reaction mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com While this compound itself does not have a leaving group, derivatives such as 5-halo-6-nitrothiochroman-4-one would be highly susceptible to SNAr, with nucleophiles readily displacing the halide. The nitro group is essential for stabilizing the negative charge of the intermediate, which is the rate-determining step of the reaction. nih.gov

A summary of the directing effects on the aromatic ring of this compound is presented below.

| Position | Reactivity towards Electrophiles | Reactivity towards Nucleophiles (with leaving group) |

| C-5 | Deactivated (meta to NO₂) | Activated (ortho to NO₂) |

| C-7 | Deactivated (meta to NO₂) | Activated (ortho to NO₂) |

| C-8 | Deactivated (ortho to NO₂) | Not directly activated |

Oxidation Reactions of the Thioether Moiety to Sulfones and S,S-dioxides

The sulfur atom in the thioether moiety of this compound can be readily oxidized to form the corresponding sulfoxide and subsequently the sulfone (S,S-dioxide). masterorganicchemistry.com This transformation significantly alters the electronic and steric properties of the molecule.

The oxidation is typically a two-step process:

Thioether to Sulfoxide: Mild oxidizing agents can selectively produce the sulfoxide.

Sulfoxide to Sulfone: Stronger oxidizing agents or more forcing conditions will complete the oxidation to the sulfone. rsc.org

A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the final product (sulfoxide or sulfone). rsc.org

| Oxidizing Agent | Typical Product | References |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | rsc.orgnih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | masterorganicchemistry.com |

| Ozone (O₃) | Sulfone | masterorganicchemistry.com |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide |

The resulting this compound 1,1-dioxide is a compound where the sulfone group acts as a potent electron-withdrawing group, further influencing the reactivity of the entire molecule. researchgate.net The synthesis of related thiochroman-4-one 1,1-dioxides has been well-documented, highlighting their stability and importance as synthetic intermediates. researchgate.netnih.govnih.gov Notably, 4-nitrothiochroman S,S-dioxides have been synthesized, confirming the viability of this oxidation state for nitro-substituted thiochromans. researchgate.net

Cyclization and Annulation Reactions Involving this compound Intermediates

The structural features of this compound make it and its derivatives suitable precursors for various cyclization and annulation reactions to build more complex heterocyclic systems.

Derivatives of this compound can be designed to undergo intramolecular cyclization. A key example is the intramolecular Michael addition. Research has shown that related compounds can undergo cyclization where a carbanion generated elsewhere in the molecule attacks the nitro-activated aromatic ring or an α,β-unsaturated system. A novel approach to synthesizing 4-nitrothiochroman S,S-dioxides involves an intramolecular Michael addition of a lithium salt to a nitrovinyl moiety, effectively creating the six-membered sulfur heterocycle. researchgate.net

Other potential intramolecular pathways for derivatives could include:

Intramolecular Diels-Alder Reactions: A derivative with a diene tethered to the thiochroman (B1618051) core could undergo a cycloaddition, a strategy that has been applied to other nitro-containing systems. nih.gov

Reductive Cyclization: The nitro group can be reduced to an amino group, which can then act as an intramolecular nucleophile, attacking the carbonyl group or another electrophilic center to form a new fused ring.

Nitrone Cycloaddition: The nitro group could be transformed into a nitrone, which could then undergo an intramolecular 1,3-dipolar cycloaddition with a suitably placed alkene or alkyne. whiterose.ac.uk

Condensation reactions are fundamental carbon-carbon bond-forming reactions that involve the combination of two molecules, often with the elimination of a small molecule like water. slideshare.netlibretexts.orgyoutube.com For an acetyl derivative of this compound (e.g., 3-acetyl-6-nitrothiochroman-4-one), the acetyl group provides a new site for reactivity.

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in several classic condensation reactions:

Aldol (B89426) Condensation: The enolate can attack the carbonyl group of another molecule (aldehyde or ketone), including another molecule of the thiochromanone itself (self-condensation), to form a β-hydroxy ketone. youtube.com

Claisen Condensation: If the derivative were an ester (e.g., 3-(ethoxycarbonyl)-6-nitrothiochroman-4-one), it could undergo a Claisen condensation with another ester molecule. youtube.com

Knoevenagel Condensation: The acetyl derivative could react with aldehydes or ketones in the presence of a weak base.

The carbonyl group at C-4 of the thiochromanone core can also act as the electrophile in these reactions, reacting with an external enolate or other carbon nucleophile.

Detailed Mechanistic Elucidation of Key Transformations

Mechanism of Nucleophilic Aromatic Substitution (SNAr): In a hypothetical SNAr reaction on a 5-halo-6-nitrothiochroman-4-one, the mechanism proceeds via two main steps. First, a nucleophile attacks the carbon bearing the halogen (the ipso carbon), which is ortho to the nitro group. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. In the second, faster step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored. nih.govyoutube.com

Mechanism of Thioether Oxidation: The oxidation of the thioether to a sulfone generally proceeds stepwise. The sulfur atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent (e.g., a peroxyacid). This results in the formation of a sulfoxide and the corresponding acid. A second, similar oxidation step on the sulfoxide yields the sulfone. The rate of the second oxidation can be slower or faster than the first, depending on the substrate and reaction conditions. nih.gov

Mechanism of Intramolecular Michael Addition: In the reported synthesis of 4-nitrothiochroman S,S-dioxides, the key step is an intramolecular cyclization. researchgate.net The mechanism involves the deprotonation of a carbon alpha to both a sulfone group and an aromatic ring by a strong base like lithium bis(trimethylsilyl)amide (LHMDS). This generates a carbanion, which then acts as a nucleophile. It attacks the β-carbon of the conjugated nitroalkene system within the same molecule in a 1,4-conjugate (Michael) addition. This ring-closing step forms the six-membered thiochroman ring. A final protonation step during acidic workup yields the neutral 4-nitrothiochroman S,S-dioxide product. researchgate.net

Investigation of Friedel-Crafts Acylation Mechanisms

The Friedel-Crafts acylation is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings via electrophilic aromatic substitution. organic-chemistry.org The reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). wikipedia.orglibretexts.org

The established mechanism proceeds through the formation of a highly electrophilic acylium ion, which is generated from the reaction between the acylating agent and the Lewis acid catalyst. youtube.com This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Aromaticity is subsequently restored through the deprotonation of this intermediate, yielding the final acylated product. wikipedia.orgyoutube.com

In the specific case of this compound, the aromatic ring is substituted with two powerful electron-withdrawing groups: the nitro group (-NO₂) at the 6-position and the carbonyl group of the thiochromanone ring. Both groups strongly deactivate the aromatic ring towards electrophilic substitution by reducing its electron density. libretexts.org This deactivation presents a significant barrier to the classical Friedel-Crafts acylation, which generally requires neutral or electron-rich aromatic substrates. khanacademy.org Consequently, forcing conditions, such as high temperatures and stoichiometric amounts of catalyst, would likely be necessary, which could lead to undesired side reactions or decomposition. The product ketone also forms a stable complex with the Lewis acid, meaning that more than a stoichiometric amount of the catalyst is often required. organic-chemistry.orgwikipedia.org

| Step | Description | Key Intermediates |

| 1 | Formation of Acylium Ion | Acyl chloride/anhydride reacts with Lewis acid (e.g., AlCl₃) to form a highly reactive acylium ion (R-C≡O⁺). |

| 2 | Electrophilic Attack | The π-electron system of the aromatic ring attacks the acylium ion. |

| 3 | Arenium Ion Formation | A resonance-stabilized carbocation intermediate (arenium ion or sigma complex) is formed, temporarily breaking aromaticity. |

| 4 | Deprotonation | A weak base (e.g., AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring aromaticity. |

| 5 | Product Formation | The final aryl ketone is formed after workup to break up the ketone-Lewis acid complex. |

Analysis of Michael Addition Pathways

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction involving the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org Resonance-stabilized carbanions, such as those derived from nitroalkanes or malonates, are effective Michael donors. organic-chemistry.org The reaction proceeds via the attack of the nucleophile on the β-carbon of the unsaturated system, generating a resonance-stabilized enolate intermediate, which is then protonated to yield the final product. youtube.commasterorganicchemistry.com

While this compound itself is not a Michael acceptor, the principles of the Michael addition are highly relevant to the synthesis of the thiochromane scaffold. A notable example is the organocatalytic enantioselective tandem Michael-Henry reaction used to synthesize 2,3,4-trisubstituted thiochromanes. nih.gov In this pathway, the reaction is initiated by a Michael addition of a 2-mercaptobenzaldehyde (B1308449) to a β-nitrostyrene. The thiol group acts as the nucleophile (Michael donor), adding to the β-carbon of the nitrostyrene (B7858105) (Michael acceptor). This step constructs the key C-S and C-C bonds that define the thiochromane core. nih.gov

The reaction is often catalyzed by chiral organocatalysts, such as cupreine, which can facilitate the formation of enantioenriched products by controlling the stereochemical outcome of the nucleophilic attack. nih.govmdpi.com This initial conjugate addition is immediately followed by an intramolecular cyclization, which sets the stage for the subsequent Henry reaction.

Mechanistic Studies of Henry Reactions

The Henry reaction, also known as the nitroaldol reaction, is the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol. wikipedia.orgorganic-chemistry.org The reaction begins with the deprotonation of the α-carbon of the nitroalkane by a base, forming a nucleophilic nitronate anion. wikipedia.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting β-nitro alkoxide is subsequently protonated to give the final β-nitro alcohol product. wikipedia.org

This reaction is synthetically valuable as the resulting products can be readily converted into other useful functionalities, such as nitroalkenes (via dehydration), α-nitro ketones (via oxidation), or β-amino alcohols (via reduction of the nitro group). wikipedia.org

In the context of thiochromane synthesis, the Henry reaction serves as the crucial ring-closing step in the tandem Michael-Henry sequence. nih.gov Following the initial Michael addition of 2-mercaptobenzaldehyde to β-nitrostyrene, an intermediate is formed that contains both a carbonyl group (from the aldehyde) and an acidic proton α to the nitro group. An intramolecular Henry reaction then occurs, where the carbanion generated α to the nitro group attacks the aldehyde carbonyl. This cyclization step forms the heterocyclic ring and establishes the stereocenters at the C3 and C4 positions, yielding a chiral 2-aryl-3-nitrothiochroman-4-ol. nih.gov

The diastereoselectivity and enantioselectivity of this tandem process can be controlled by the choice of organocatalyst, as demonstrated in the synthesis of various thiochromane derivatives. nih.gov

Table of Tandem Michael-Henry Reaction Results for Thiochromane Synthesis nih.gov

| Entry | R¹ | R² | Catalyst | Yield (%) | dr (trans/cis) | ee (%) (trans) |

|---|---|---|---|---|---|---|

| 1 | H | H | Cupreine | 85 | 78:22 | 75 |

| 2 | H | 4-Cl | Cupreine | 82 | 75:25 | 86 |

| 3 | H | 4-Me | Cupreine | 88 | 76:24 | 74 |

| 4 | 5-Cl | H | Cupreine | 80 | 72:28 | 70 |

Role of Intramolecular C-H Activation and Hydride Shifts in Related Systems

While specific studies on intramolecular C-H activation and hydride shifts directly involving this compound are not extensively documented, these mechanistic pathways are of significant interest in the chemistry of related heterocyclic systems. Intramolecular C-H activation refers to the cleavage and functionalization of a carbon-hydrogen bond within the same molecule, often mediated by a transition metal catalyst. This strategy allows for the construction of complex molecular architectures from simple precursors.

In systems related to thiochromanones, such as other bicyclic ketones, intramolecular C-H activation can facilitate novel cyclizations and rearrangements. For example, palladium-catalyzed C-H activation/arylation reactions are used to form new C-C bonds, offering efficient routes to polycyclic aromatic compounds.

Hydride shifts are another fundamental mechanistic process, involving the migration of a hydride ion (H⁻) from one atom to another within a molecule. These shifts are common in carbocation chemistry, often leading to the formation of a more stable carbocation intermediate. In the context of thiochroman-4-one derivatives, hydride shifts could potentially occur during reactions that generate a carbocation intermediate, such as under strongly acidic conditions or in certain rearrangement reactions. For instance, a 1,2-hydride shift could rearrange a secondary carbocation to a more stable tertiary or benzylic carbocation, thereby directing the outcome of a reaction. The presence of the sulfur atom and the aromatic ring in the thiochromane skeleton could influence the stability of such intermediates and the propensity for these rearrangements to occur.

Derivatization Strategies and Analogue Synthesis of 6 Nitrothiochroman 4 One Scaffolds

Synthesis of Substituted Thiochroman-4-one (B147511) Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of thiochroman-4-ones is foundational for developing new derivatives. A common method involves the reaction of a thiophenol with an α,β-unsaturated carboxylic acid. For instance, 6-nitrothiochroman-4-one can be prepared by reacting 4-nitrothiophenol (B108094) with acrylic acid. Current time information in Oskarshamn, SE. General synthetic routes can also involve the substitution reaction of thiophenol with β-halopropionic acids to yield 3-(phenylthio)-propanoic acids, which then undergo intramolecular Friedel-Crafts acylation to produce the thiochroman-4-one core in moderate yields. Current time information in Oskarshamn, SE.

These synthetic strategies are pivotal for generating a library of compounds to conduct Structure-Activity Relationship (SAR) studies. SAR analyses have revealed that the introduction of electron-withdrawing groups at the 6th position of the thiochroman-4-one ring can enhance biological activities. researchgate.net Modifications at various other positions, including the incorporation of carboxamide linkers or different substituents on aryl rings, have been shown to modulate the therapeutic efficacy of these compounds. researchgate.net

Introduction of Halogen Substituents (e.g., Fluorine at C-6)

The introduction of halogen atoms, particularly fluorine, is a key strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties. In the context of thiochroman-4-ones, halogenation has been explored to enhance biological activity.

The synthesis of 6-fluorothiochroman-4-one provides a clear example of this strategy. The process begins with the reaction of 4-fluorothiophenol (B130044) with acrylic acid, catalyzed by iodine, to produce the 3-(4-fluorophenylthio)propanoic acid intermediate. Current time information in Oskarshamn, SE. This intermediate is then cyclized using concentrated sulfuric acid to yield 6-fluorothiochroman-4-one. Current time information in Oskarshamn, SE. SAR studies on various thiochroman-4-one derivatives have indicated that the presence of a chlorine group at the C-6 position can lead to improved antibacterial and antifungal activities. researchgate.net This highlights the importance of halogen substitution in tuning the biological profile of the thiochroman-4-one scaffold.

Table 1: Synthesis of Halogenated Thiochroman-4-one

| Product | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 6-Fluorothiochroman-4-one | 4-Fluorothiophenol, Acrylic acid | Iodine, H₂SO₄ | Current time information in Oskarshamn, SE. |

Incorporation of Vinyl Sulfone Moieties

The vinyl sulfone group is a valuable pharmacophore known for its potent and often irreversible inhibition of enzymes, particularly cysteine proteases. The incorporation of this moiety into the thiochroman-4-one scaffold has been shown to produce compounds with significant biological activity.

Derivatives of thiochroman-4-one bearing a vinyl sulfone moiety have demonstrated high antileishmanial activity with low cytotoxicity. Current time information in Oskarshamn, SE. The synthesis of these compounds typically involves the oxidation of the sulfur atom in the thiochroman (B1618051) ring to a sulfone, followed by dehydrogenation to introduce an α,β-unsaturation adjacent to the carbonyl group, thus forming the vinyl sulfone system. Current time information in Oskarshamn, SE. The potent activity of these compounds underscores the effectiveness of the vinyl sulfone group in enhancing the therapeutic potential of the parent scaffold, with studies showing that removal of either the double bond or the sulfone moiety leads to a decrease in activity. Current time information in Oskarshamn, SE.

Synthesis of Fused Heterocyclic Systems Derived from Thiochroman-4-one

Fusing additional heterocyclic rings to the thiochroman-4-one core is a powerful strategy for creating structurally complex molecules with novel properties. This approach can significantly alter the molecule's shape, rigidity, and electronic distribution, leading to new interactions with biological targets.

Furo-Fused Heteropolycycles

The synthesis of furo-fused heterocycles from thiochroman-4-one is not extensively documented in the literature. Methodologies for creating such systems often start from the oxygen-containing analogues, chromen-4-ones. nih.gov For example, furo[3,2-c]chromen-4-ones are typically synthesized from 4-hydroxycoumarins. nih.gov While direct routes from thiochroman-4-one are not well-established, related fused systems have been created. For instance, an efficient method for synthesizing thieno[2,3-b]thiochromen-4-one oximes has been developed through a thio[3+2] cyclization reaction of 4-hydroxydithiocoumarins with trans-β-nitrostyrenes, demonstrating the feasibility of creating fused sulfur-containing heterocycles. rsc.org

Benzothiochromenes and Isothiochromenes

Benzothiochromenes, also known as thiochromones, are dehydrogenated derivatives of thiochroman-4-ones. The synthesis of these compounds is a common derivatization strategy. For example, 6-nitro-4H-thiochromen-4-one can be prepared directly from this compound through a dehydrogenation reaction. Current time information in Oskarshamn, SE. One of the earliest methods for preparing thiochromones involved the bromination of a thiochroman-4-one followed by dehydrohalogenation. preprints.org More contemporary, one-pot syntheses have been developed where 3-(arylthiol)propanoic acids are converted directly to thiochromones, bypassing the need to isolate the thiochroman-4-one intermediate. preprints.org A variety of synthetic methods for thioflavones (2-aryl-4H-thiochromen-4-ones) have also been reported, including cross-coupling reactions of 2-sulfinyl-thiochromones with arylboronic acids. nih.gov

Ring expansion reactions of thiochroman-4-one can also lead to related heterocyclic systems. For example, treatment of thiochroman-4-one with ethyl diazo(lithio)acetate results in ring expansion to form tetrahydrobenzothiepin derivatives. nih.gov

Table 2: Synthesis of Benzothiochromene Derivatives

| Product | Starting Material | Reaction Type | Key Reagents | Reference |

|---|---|---|---|---|

| 6-Nitro-4H-thiochromen-4-one | This compound | Dehydrogenation | N/A | Current time information in Oskarshamn, SE. |

| Thiochromone (B8434766) | Thiochroman-4-one | Bromination/Dehydrohalogenation | Bromine | preprints.org |

| 2-Aryl-4H-thiochromen-4-one | 2-Sulfinyl-thiochromone | Cross-coupling | Arylboronic acid, Pd(OAc)₂, XPhos | nih.gov |

Functionalization at Various Positions of the Thiochroman-4-one Ring

The thiochroman-4-one scaffold offers multiple sites for functionalization, allowing for fine-tuning of its chemical and biological properties. The ability to introduce a variety of substituents at specific positions is crucial for developing analogues with optimized activity and selectivity. researchgate.net

Key positions for modification include:

C-2 and C-3 Positions: The methylene (B1212753) carbons adjacent to the sulfur atom and the carbonyl group are common sites for substitution. Modifications at the C-2 position with alkyl or phenyl groups can significantly influence biological activity. researchgate.net For instance, the introduction of alkyl chains at the C-2 position has been associated with strong leishmanicidal potential, whereas phenyl groups at the same position led to reduced activity. researchgate.net

C-4 Position: The carbonyl group at C-4 can be modified to introduce functionalities like oxime ethers or oxime groups, which have been shown to enhance antibacterial activity. researchgate.net

C-6 Position: As part of the benzene (B151609) ring, the C-6 position is a prime site for introducing electron-withdrawing or electron-donating groups to modulate the electronic properties of the entire scaffold. As mentioned, electron-withdrawing groups such as nitro or halogen moieties at this position often enhance antifungal and other biological activities. researchgate.net

The versatility of the thiochroman-4-one ring system, combined with the diverse synthetic transformations available, makes it a valuable template in medicinal chemistry for the design and synthesis of new therapeutic agents. researchgate.net

Generation of Thiochroman S,S-Dioxides and Related Sulfur Oxidation States

The oxidation of the sulfur atom within the this compound scaffold is a key derivatization strategy, yielding compounds with altered electronic and steric properties. This transformation allows for the synthesis of thiochroman S-oxides (sulfoxides) and thiochroman S,S-dioxides (sulfones), which are valuable intermediates in organic synthesis and have shown interesting biological activities. researchgate.net The synthesis of these oxidized derivatives typically involves the treatment of the parent thiochroman-4-one with a suitable oxidizing agent.

The selective oxidation of the thioether to either the sulfoxide (B87167) or the sulfone can be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the oxidant and the temperature. organic-chemistry.org Common oxidizing agents employed for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2). organic-chemistry.orgresearchgate.net For instance, the use of 1.2 equivalents of m-CPBA at 0°C has been shown to selectively oxidize organosulfides to the corresponding sulfoxides, while increasing the amount of m-CPBA and the reaction temperature can lead to the formation of the sulfone.

While direct oxidation of this compound is a plausible route, related structures demonstrate the feasibility of these transformations. For example, the unsubstituted thiochroman-4-one can be asymmetrically oxidized to (+)-Thiochroman-4-one 1-oxide using tert-butyl hydroperoxide in the presence of a chiral titanium catalyst. nih.gov The further oxidation to the S,S-dioxide, Thiochroman-4-one 1,1-dioxide, creates a core structure that has been explored for various applications. researchgate.netnih.gov A novel synthetic approach has been developed for 4-nitrothiochroman S,S-dioxides starting from 3-nitrobenzo[b]thiophene, which involves an intramolecular Michael addition as a key step. researchgate.net

The choice of solvent can also influence the reaction's efficiency, with chlorinated solvents like dichloromethane (B109758) and chloroform (B151607) often proving effective for m-CPBA oxidations. The resulting sulfone moiety, as seen in the 4H-thiochromen-4-one 1,1-dioxide core, significantly impacts the molecule's electronic character due to the electron-withdrawing nature of the sulfone group. researchgate.net

Research Findings on Sulfur Oxidation of Thiochroman Scaffolds

| Starting Material | Oxidizing Agent(s) | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Arylbutylsulfide | m-CPBA (1.2 equiv) | THF, 0°C, 40-60 min | Arylbutylsulfoxide | High | |

| Arylbutylsulfide | m-CPBA (2.2 equiv) | DCM, 35°C, 40-60 min | Arylbutylsulfone | 81% | |

| Thiochroman-4-one | tert-butyl hydroperoxide (70% in water), Ti(OiPr)4, (R)-binaphthol | CCl4, 4°C, 24 h | (+)-Thiochroman-4-one 1-oxide | Not specified | nih.gov |

| 3-Nitrobenzo[b]thiophene derivatives | Oxidation followed by intramolecular Michael addition with LHMDS | THF, room temp. | 4-Nitrothiochroman S,S-dioxides | Good | researchgate.net |

Spectroscopic Elucidation of Molecular Structure and Conformation of 6 Nitrothiochroman 4 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton NMR (¹H-NMR) for Positional and Diastereomeric Assignments

Proton NMR (¹H-NMR) is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is influenced by proximity to electronegative atoms and unsaturated groups like aromatic rings or carbonyls. libretexts.orgorgchemboulder.com Protons in different positions—aromatic, aliphatic, adjacent to heteroatoms—resonate at characteristic frequencies, allowing for their assignment. csustan.edu

For a compound like 6-Nitrothiochroman-4-one, the aromatic protons would appear in the downfield region (typically δ 6.0-8.5 ppm), influenced by the electron-withdrawing effects of the nitro group and the carbonyl group. orgchemboulder.com The aliphatic protons on the heterocyclic ring (at C2 and C3) would resonate further upfield. For example, in the parent compound Thiochroman-4-one (B147511), the methylene (B1212753) protons appear as two triplets around δ 3.20 ppm and δ 2.94 ppm.

Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons provide crucial connectivity data. The magnitude of the coupling constant (J-value) can also give insights into the dihedral angle between protons, aiding in conformational analysis and the assignment of diastereomers in substituted derivatives.

Table 1: Representative ¹H-NMR Data for a Thiochroman-4-one Derivative

| Proton Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic CH | 8.0 - 8.2 |

| Aromatic CH | 7.2 - 7.6 |

| -CH₂-S- | 3.2 - 3.4 |

| -CH₂-C=O | 2.9 - 3.1 |

Note: Data is generalized based on typical values for thiochroman-4-one derivatives.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Characterization

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information on the carbon skeleton of a molecule. Typically, each chemically non-equivalent carbon atom produces a distinct signal, allowing for a direct count of unique carbons. libretexts.org The chemical shifts in ¹³C-NMR span a wider range than in ¹H-NMR (0-220 ppm), which minimizes signal overlap.

The positions of the signals are indicative of the carbon's hybridization and chemical environment. For this compound, distinct regions of the spectrum would correspond to different types of carbons:

Carbonyl Carbon (C=O): Highly deshielded, appearing far downfield (δ 190-210 ppm). pdx.edu

Aromatic Carbons (C=C): Resonate in the midfield region (δ 100-150 ppm), with carbons attached to the nitro group and sulfur atom showing distinct shifts. pdx.edu

Aliphatic Carbons (-CH₂-): Appear in the upfield region of the spectrum (δ 20-50 ppm). pdx.edu

Broadband decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets. libretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| C-NO₂ | 145 - 155 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-S / C-C=O | 130 - 145 |

| -CH₂-S- | 25 - 35 |

| -CH₂-C=O | 35 - 45 |

Note: Values are estimated based on standard chemical shift tables and data for related structures.

2D NMR Techniques for Connectivity and Conformation

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure of more complex molecules. weebly.com These techniques correlate signals from different nuclei, revealing their connectivity through bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through two or three bonds). sdsu.edu It is invaluable for tracing out proton spin systems, for instance, mapping the connectivity of protons within the aromatic ring and the aliphatic portion of the thiochroman-4-one core. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that identifies which protons are directly attached to which carbon atoms. pressbooks.pub Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, providing a definitive link between the ¹H and ¹³C assignments. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm the presence of its key functional groups:

Aromatic Nitro Group (NO₂): Aromatic nitro compounds display two strong and characteristic stretching bands. The asymmetric stretch appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹. orgchemboulder.comblogspot.com The presence of this pair of intense peaks is a strong indicator of a nitro group. spectroscopyonline.com

Ketone Carbonyl Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the range of 1665-1685 cm⁻¹, typical for α,β-unsaturated or aryl ketones.

Aromatic C=C Bonds: Multiple bands of variable intensity would be present in the 1450-1600 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring.

C-H Bonds: Aromatic C-H stretching absorptions typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic NO₂ | Asymmetric Stretch | 1550 - 1475 | Strong |

| Aromatic NO₂ | Symmetric Stretch | 1360 - 1290 | Strong |

| Ketone C=O | Stretch | 1665 - 1685 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with very high accuracy. This allows for the unambiguous determination of its elemental composition and molecular formula. Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound (C₉H₇NO₃S), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. HRMS analysis would measure the mass-to-charge ratio (m/z) of the molecular ion ([M]+ or protonated molecule [M+H]+) to several decimal places. If the experimentally measured mass matches the calculated theoretical mass within a very small error margin (typically < 5 ppm), it provides definitive confirmation of the molecular formula.

Table 4: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃S |

| Calculated Exact Mass ([M]) | 209.01466 u |

| Expected Ion ([M+H]⁺) | 210.02249 u |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, it is possible to generate a precise 3D map of the electron density within the molecule. researchgate.net

This technique provides unambiguous information on:

Molecular Connectivity: Confirming the bonding arrangement of all atoms.

Bond Lengths and Angles: Providing precise measurements of all intramolecular distances and angles.

Conformation: Revealing the exact spatial arrangement or "shape" of the molecule in the solid state, such as the puckering of the heterocyclic ring.

Stereochemistry: Determining the absolute configuration of chiral centers in non-centrosymmetric space groups.

Intermolecular Interactions: Elucidating how molecules are packed in the crystal lattice, including details of hydrogen bonding and other non-covalent interactions.

Single-Crystal X-ray Diffraction Analysis of this compound Analogues

Despite a thorough review of the scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. While the crystal structures of various other heterocyclic compounds, including some chromene and thiochroman-4-one derivatives, have been reported, the specific crystallographic parameters for the 6-nitro substituted analogue are not publicly available at this time.

In general, X-ray crystallographic studies of thiochroman-4-one analogues involve the growth of suitable single crystals, followed by their exposure to an X-ray beam. The resulting diffraction pattern is then analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be deduced. This analysis yields key crystallographic data, which are typically presented in a standardized format.

Table 1: Representative Crystallographic Data for a Thiochroman-4-one Analogue (Hypothetical Data)

| Parameter | Value |

| Chemical formula | C9H7NO3S |

| Formula weight | 209.22 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 15.92 |

| c (Å) | 8.23 |

| α (°) | 90 |

| β (°) | 114.4 |

| γ (°) | 90 |

| Volume (ų) | 1007.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.378 |

| Absorption coefficient (mm⁻¹) | 0.30 |

| F(000) | 432 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from a single-crystal X-ray diffraction experiment. No published data for this compound was found.

Conformational Analysis via Crystal Structure Data

The conformational analysis of the thiochroman-4-one ring system is essential for understanding its chemical reactivity and biological activity. The six-membered heterocyclic ring of thiochroman-4-one is not planar and can adopt various conformations. The specific conformation is influenced by the nature and position of substituents on the ring.

Based on studies of related six-membered heterocyclic rings, the thiochroman-4-one ring is expected to adopt a non-planar conformation to minimize steric and torsional strain. The most common conformations for such rings are the chair , boat , and twist-boat forms. However, in the case of the thiochroman-4-one system, the presence of the fused benzene ring and the carbonyl group at the 4-position significantly influences the conformational landscape, often leading to a half-chair or sofa conformation.

In a half-chair conformation, four of the ring atoms are coplanar, while the other two are displaced on opposite sides of the plane. In a sofa conformation, five atoms are coplanar, with one atom out of the plane. The precise conformation of the dihydropyran ring in thiochroman-4-one derivatives can be quantitatively described using puckering parameters, such as those defined by Cremer and Pople. These parameters, including the total puckering amplitude (Q) and the puckering angles (θ and φ), provide a detailed description of the ring's shape.

While specific puckering parameters for this compound are not available due to the absence of its crystal structure, computational studies on the parent thiochroman-4-one and its derivatives suggest that the heterocyclic ring generally adopts a conformation that deviates significantly from an ideal chair or boat form. The planarity of the benzene ring and the sp² hybridization of the carbonyl carbon atom impose constraints that favor conformations where a portion of the heterocyclic ring is flattened.

The conformation of the substituent at the 6-position (the nitro group in this case) relative to the thiochroman-4-one ring system would also be a key feature determined from crystal structure data. The orientation of the nitro group could influence intermolecular interactions in the crystal lattice and potentially affect the molecule's electronic properties.

Table 2: Common Conformations of Six-Membered Rings

| Conformation | Description |

| Chair | The most stable conformation for cyclohexane, with minimal angle and torsional strain. |

| Boat | A less stable conformation with flagpole interactions and eclipsing strain. |

| Twist-Boat | A conformation of intermediate stability between the chair and boat forms. |

| Half-Chair | A common conformation for unsaturated or fused six-membered rings, where four atoms are coplanar. |

| Sofa | A conformation where five atoms are in a plane, and one is out of the plane. |

Further research, including the successful crystallization and single-crystal X-ray diffraction analysis of this compound, is required to definitively determine its molecular structure and conformational preferences in the solid state.

Computational and Theoretical Chemistry Studies on 6 Nitrothiochroman 4 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the electronic properties and predicting the reactivity of molecules. qulacs.org For 6-Nitrothiochroman-4-one, these calculations would provide insights into how the nitro group and the thiochroman-4-one (B147511) core influence its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the most likely to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, an analysis would likely show the HOMO localized on the electron-rich aromatic ring and the sulfur atom, while the LUMO would be concentrated on the electron-withdrawing nitro group and the carbonyl group. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's stability and reactivity. taylorandfrancis.com A smaller gap generally indicates higher reactivity.

Ideal Data Table: Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals that align with classical Lewis structures. bohrium.comnih.govwisc.edu This analysis reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and resonance effects. researchgate.netwisc.edu

For this compound, NBO analysis would quantify the delocalization of electron density from the sulfur atom and the benzene (B151609) ring towards the nitro group and the carbonyl group. It would also provide the natural atomic charges on each atom, identifying the most positively and negatively charged sites in the molecule.

Ideal Data Table: Natural Atomic Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

|---|---|

| S1 | Data not available |

| O(carbonyl) | Data not available |

| N(nitro) | Data not available |

| O(nitro) | Data not available |

| C4(carbonyl) | Data not available |

Fukui functions and local softness are reactivity descriptors derived from density functional theory (DFT) that help predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.comnih.govfaccts.de The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added or removed. wikipedia.orgscm.com Local softness, s(r), is related to the Fukui function and describes the tendency of a specific site to accept or donate electrons. mdpi.comresearchgate.net

For this compound, these calculations would pinpoint the atoms most susceptible to attack. The carbonyl carbon and the aromatic carbons ortho and para to the nitro group would likely be identified as electrophilic sites, while the sulfur atom and the oxygen of the carbonyl group would be nucleophilic centers.

Ideal Data Table: Condensed Fukui Functions and Local Softness for Selected Atoms of this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | s+ (Local Softness for Nucleophilic Attack) | s- (Local Softness for Electrophilic Attack) |

|---|---|---|---|---|

| C2 | Data not available | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available | Data not available |

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and dynamics simulations are powerful tools for studying the conformational preferences and dynamic behavior of molecules. mdpi.comumd.edunih.gov These methods are particularly useful for larger molecules where quantum chemical calculations may be computationally expensive.

The thiochroman (B1618051) ring is not planar and can adopt different conformations, such as half-chair, boat, or twist-boat. researchgate.net Conformational analysis helps identify the most stable conformation and the energy barriers between different conformers. The conformation of the ring can significantly influence the molecule's reactivity and biological activity. nih.govprinceton.edudalalinstitute.com

For this compound, the preferred conformation would be determined by a balance of factors including ring strain and steric interactions. The bulky nitro group at the 6-position could influence the puckering of the heterocyclic ring.

Ideal Data Table: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Half-Chair | Data not available |

| Boat | Data not available |

Computational methods can be used to predict the stereochemical outcome of reactions involving chiral molecules or the creation of new stereocenters. nih.govmdpi.comchemrxiv.org By modeling the transition states of different reaction pathways, it is possible to determine which diastereomer or enantiomer is likely to be the major product.

For reactions involving this compound, such as the addition of a nucleophile to the carbonyl group or to the C2 position, computational modeling could predict the facial selectivity of the attack, leading to a better understanding of the reaction mechanism and helping in the design of stereoselective syntheses.

In Silico Approaches for Reaction Pathway Prediction and Optimization

Computational chemistry offers powerful in silico tools for predicting and optimizing synthetic routes, providing deep insights into reaction mechanisms that complement experimental work. For the synthesis of this compound, theoretical approaches can be employed to map the potential energy surface of the reaction, identify the most plausible pathways, and predict reaction outcomes. A common synthesis involves the Michael addition of 4-nitrothiophenol (B108094) to an α,β-unsaturated carboxylic acid like acrylic acid, followed by an intramolecular Friedel-Crafts acylation to form the heterocyclic ring.

In silico screening and reaction pathway prediction software can propose various synthetic strategies. nih.govresearchgate.net Subsequently, quantum mechanics calculations, particularly those based on Density Functional Theory (DFT), are used to evaluate the feasibility of each step. nih.gov These calculations can elucidate the roles of catalysts, predict the effects of different solvents, and identify potential intermediates and byproducts. By modeling the entire reaction coordinate, from reactants to products through transition states, computational studies can guide the selection of optimal reaction conditions, potentially reducing the need for extensive empirical screening and accelerating the development of efficient synthetic protocols. nih.gov

Transition state (TS) theory is a cornerstone of understanding chemical reactivity, and computational methods are adept at locating and characterizing the high-energy TS structures that govern reaction rates. e3s-conferences.org For the synthesis of this compound, a critical step is the intramolecular cyclization of the 3-(4-nitrophenylthio)propanoic acid intermediate. This electrophilic aromatic substitution reaction proceeds through a specific transition state that can be precisely modeled.

DFT calculations are used to locate the geometry of this transition state, which represents the energy maximum along the reaction coordinate. e3s-conferences.org Characterization of a true transition state is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate (e.g., the formation of the new carbon-carbon bond and the breaking of a C-H bond on the aromatic ring). researchgate.net Analysis of the TS structure provides critical information on bond lengths, angles, and charge distribution at the point of maximum energy, revealing the key atomic interactions that control the cyclization. e3s-conferences.org

Table 1: Representative Calculated Geometric and Vibrational Data for the Intramolecular Cyclization Transition State The following data are illustrative of a typical DFT analysis for the intramolecular Friedel-Crafts acylation leading to the thiochroman-4-one core. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

| Parameter | Description | Representative Value |

| Geometric Parameters | ||

| d(C-C) | Length of the forming bond between the acyl carbon and the aromatic ring | ~2.20 Å |

| d(C-H) | Length of the breaking bond on the aromatic carbon at the site of substitution | ~1.35 Å |

| ∠(C-C-C) | Angle of approach of the acyl group to the aromatic ring | ~110.5° |

| Vibrational Frequencies | ||

| ν₁ | Imaginary frequency corresponding to the TS vibration | ~ -450 cm⁻¹ |

| ν₂ | Lowest real frequency | ~ 55 cm⁻¹ |

Beyond identifying the structures of reactants, products, and transition states, computational chemistry provides quantitative data on the energetics of the reaction pathway. This allows for the prediction of reaction kinetics and thermodynamic favorability. By calculating the electronic energies of all stationary points on the potential energy surface, key kinetic and thermodynamic parameters can be determined.

Table 2: Illustrative Reaction Energetics for the Synthesis of this compound This table provides representative energy values (in kcal/mol) for the key steps in the synthesis, as would be calculated using a DFT method. These values are for illustrative purposes.

| Reaction Step | Parameter | Description | Representative Value (kcal/mol) |

| Step 1: Michael Addition | |||

| Eₐ | Activation Energy | +15.5 | |

| ΔE | Reaction Energy | -8.0 | |

| Step 2: Intramolecular Cyclization | |||

| Eₐ | Activation Energy | +22.0 | |

| ΔE | Reaction Energy | -5.5 |

Theoretical Evaluation of Michael-Acceptor Abilities of Nitroalkenes Relevant to Thiochroman Synthesis

While this compound can be synthesized from 4-nitrothiophenol, an alternative and powerful strategy for creating the thiochroman core involves the Michael addition of a thiophenol to a suitable α,β-unsaturated acceptor, such as a conjugated nitroalkene. The reactivity of these Michael acceptors is not uniform and can be predicted and rationalized using theoretical methods.

Computational studies, particularly using DFT, can quantify the electrophilicity of the β-carbon in a nitroalkene, which is the site of nucleophilic attack by the thiol. Several reactivity indices are calculated to evaluate the Michael-acceptor ability. dntb.gov.ua These include:

Natural Charge: The partial charge on the β-carbon atom, calculated via Natural Bond Orbital (NBO) analysis. A more positive charge indicates greater electrophilicity and higher reactivity. dntb.gov.ua

Condensed Fukui Function (f+) : This index measures the change in electron density at a specific atomic site when an electron is added to the molecule. A higher value of f+ on the β-carbon indicates a greater susceptibility to nucleophilic attack. dntb.gov.uamdpi.comresearchgate.net

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy generally corresponds to a better electron acceptor and a more reactive Michael acceptor.

These theoretical descriptors correlate well with experimentally observed reaction rates and yields. dntb.gov.ua By calculating these indices for a series of substituted nitroalkenes, researchers can rationally select the most promising substrates for the synthesis of functionalized thiochroman derivatives without extensive trial-and-error experimentation.

Table 3: Theoretical Reactivity Indices for Substituted β-Nitrostyrenes This table presents illustrative data based on the principles of theoretical evaluation of Michael acceptors. Values are representative of those obtained from DFT calculations and NBO analysis.

| Nitroalkene Substituent (para-) | Natural Charge on β-Carbon | Condensed Fukui Function (f+) on β-Carbon | LUMO Energy (eV) | Predicted Reactivity |

| -NO₂ | +0.15 | 0.18 | -3.5 | Very High |

| -CN | +0.12 | 0.16 | -3.2 | High |

| -Cl | +0.09 | 0.14 | -2.9 | Moderate |

| -H | +0.07 | 0.13 | -2.7 | Reference |

| -CH₃ | +0.05 | 0.12 | -2.5 | Low |

| -OCH₃ | +0.03 | 0.11 | -2.3 | Very Low |

Synthetic Applications and Utility in Organic Chemistry

6-Nitrothiochroman-4-one as a Versatile Intermediate in Multi-Step Synthesis

This compound serves as a crucial building block in the synthesis of various functionalized thiochroman (B1618051) derivatives. Its role as an intermediate is particularly valuable in synthetic pathways that require the introduction of an amino group on the thiochroman scaffold, which can then be further modified.

A key transformation showcasing its utility is the reduction of the nitro group to form 6-Aminothiochroman-4-one. This conversion is a pivotal step in creating a library of potential leishmanicidal agents nih.govresearchgate.net. The synthesis begins with the reaction of 4-nitrothiophenol (B108094) with acrylic acid, followed by cyclization to yield this compound. This nitro intermediate is then subjected to reduction, a process that has been effectively carried out using iron in the presence of ammonium (B1175870) chloride in an ethanol/water solvent system nih.govresearchgate.net.

The resulting 6-Aminothiochroman-4-one is a more versatile intermediate, as the primary amine group can participate in a wide range of subsequent reactions, including amide bond formation, diazotization, and other carbon-nitrogen bond-forming reactions. This versatility allows for the systematic modification of the scaffold to explore structure-activity relationships in medicinal chemistry research nih.govresearchgate.net.

Table 1: Synthesis and Transformation of this compound

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 4-Nitrothiophenol, Acrylic Acid | 75% aq. TBAF, 60 °C | 3-((4-nitrophenyl)thio)propanoic acid | nih.gov |

| 2 | 3-((4-nitrophenyl)thio)propanoic acid | Sulfuric acid or Methanesulfonic acid | This compound | nih.gov |

Scaffold for the Development of Novel Heterocyclic Systems

The thiochroman-4-one (B147511) core structure is a recognized scaffold for building fused heterocyclic systems, which are prevalent in many biologically active compounds nih.gov. While not naturally occurring, the thiochroman framework is a bioisosteric analogue of the widely studied chromone (B188151) scaffold, making it an attractive starting point for drug discovery nih.govresearchgate.net.

Research on related, non-nitrated thiochroman-4-ones demonstrates their utility in constructing fused pyrazole (B372694) systems. For instance, 3-hydroxymethylene-thiochroman-4-ones react with hydrazine (B178648) derivatives to yield 4H-thiochromeno[4,3-c]pyrazoles rsc.orgresearchgate.net. This reactivity highlights the potential of the ketone and adjacent methylene (B1212753) group within the this compound scaffold to be functionalized and cyclized into new heterocyclic rings.

The presence of the nitro group at the 6-position of the this compound scaffold adds another layer of synthetic utility. This group can be carried through several synthetic steps before being transformed, typically into an amine, allowing for the late-stage functionalization of the final heterocyclic system. This strategy is employed in the synthesis of thiochromone (B8434766) derivatives with potential antileishmanial activity, where the 6-nitro scaffold is used to generate a diverse set of molecules for biological screening nih.govresearchgate.net. The development of such libraries is essential for identifying new therapeutic leads.

Table 2: Heterocyclic Systems Derived from Thiochroman-4-one Scaffolds

| Parent Scaffold | Reaction Partner(s) | Resulting Fused Heterocycle | Reference |

|---|---|---|---|

| 3-Hydroxymethylenethiochroman-4-one | Hydrazine derivatives | 4H-Thiochromeno[4,3-c]pyrazole | rsc.orgresearchgate.net |

| 4-(Dimethylaminomethylene)thiochroman-3-one | Methyl- and Phenyl-hydrazines | Thiochromeno[3,4-c]pyrazole | rsc.org |

Contribution to Green Chemistry Methodologies in Heterocycle Synthesis

While the documented synthesis of heterocyclic systems from this compound primarily employs classical methods, its core transformations are highly amenable to green chemistry approaches. The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency, often through the use of advanced catalytic methods.

The reduction of the nitro group is a fundamental step in the functionalization of this compound nih.govresearchgate.net. The reported use of stoichiometric iron is effective but generates significant iron oxide waste. A greener alternative is catalytic transfer hydrogenation (CTH), a technique that avoids the use of hazardous, high-pressure hydrogen gas and often employs recyclable catalysts and benign hydrogen donors like ammonium formate (B1220265) or isopropanol. CTH has been successfully applied to a wide range of aromatic nitro compounds, demonstrating its potential applicability to the reduction of this compound. This would significantly improve the environmental footprint of synthesizing the corresponding 6-amino derivative.

Furthermore, microwave-assisted organic synthesis is another green technique that can dramatically reduce reaction times and energy consumption. The synthesis of fused heterocycles, such as the formation of pyrazoles from thiochroman-4-one precursors, often requires prolonged heating rsc.orgresearchgate.net. Applying microwave irradiation to these condensation and cyclization reactions could lead to higher yields and shorter reaction times, aligning with the goals of green chemistry. Although specific applications of these green methods to this compound were not found in the search results, its reactivity profile suggests it is an excellent candidate for such process optimization.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial settings. A major future direction for the synthesis of 6-Nitrothiochroman-4-one and its derivatives will be the development of methods that are not only efficient but also environmentally benign. This involves a focus on atom economy , a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.